26-Fold Enhancement in Bovine Plasma Amine Oxidase (BPAO) Inactivation Potency Over the 3-Phenyl Analog
The 3-pentafluorophenyl-3-pyrroline derivative (5d) exhibits a 20-min IC50 of 6.1 μM against bovine plasma amine oxidase (BPAO), compared to 160 μM for the unsubstituted 3-phenyl-3-pyrroline, representing a 26.2-fold increase in inactivation potency [1]. This was measured under identical assay conditions at 30 °C, with inhibition quantified as loss of enzyme activity at a fixed 20-minute incubation time [1]. The enhanced potency is attributed to the strong electron-withdrawing effect of the C6F5 group, which increases the C–H acidity at the pyrroline α-position and facilitates the rate-limiting transamination step leading to irreversible cofactor modification [1].
| Evidence Dimension | BPAO inactivation potency (20-min IC50) |
|---|---|
| Target Compound Data | 6.1 μM (5d: 3-pentafluorophenyl-3-pyrroline) |
| Comparator Or Baseline | 160 μM (3-phenyl-3-pyrroline, parent compound) |
| Quantified Difference | 26.2-fold lower IC50 (more potent) |
| Conditions | BPAO enzyme assay, pH 7.2, 30 °C, 20-minute fixed-time incubation; residual activity measured by standard glycinate-NBT redox cycling assay |
Why This Matters
For researchers developing mechanism-based enzyme inactivators or probing copper amine oxidase function, the 26-fold potency advantage means the pentafluorophenyl analog requires substantially lower compound concentrations to achieve 50% enzyme inactivation, reducing off-target effects and conserving valuable compound in dose-response studies.
- [1] Zhang, Y.; Ran, C.; Zhou, G.; Sayre, L. M. Highly Potent 3-Pyrroline Mechanism-Based Inhibitors of Bovine Plasma Amine Oxidase and Mass Spectrometric Confirmation of Cofactor Derivatization. Bioorg. Med. Chem. 2007, 15 (4), 1868–1877. View Source
